

Technical Support Center: Dealing with Biotin Interference in Immunoassays

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Compound of Interest

Compound Name: *Biotin sulfoxide*

Cat. No.: *B1141856*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address biotin interference in immunoassays that utilize the biotin-streptavidin system.

Frequently Asked Questions (FAQs)

Q1: What is biotin interference and why does it occur in some immunoassays?

A1: Biotin, also known as Vitamin B7, can interfere with certain immunoassays, leading to inaccurate results. This interference is a significant issue in assays that rely on the strong and specific interaction between biotin and streptavidin (or avidin) for signal detection. When a sample contains high levels of exogenous biotin, typically from high-dose supplements, this free biotin competes with the biotinylated reagents used in the assay. This competition can lead to either falsely high or falsely low results, depending on the specific design of the immunoassay.^[1]

Q2: Which types of immunoassays are susceptible to biotin interference?

A2: Immunoassays that incorporate a biotin-streptavidin binding step are at risk. The two main types affected are:

- Sandwich (Non-competitive) Immunoassays: Used for larger molecules like proteins (e.g., hormones, cardiac markers). In these assays, excess biotin can lead to falsely low results.

- Competitive Immunoassays: Typically used for smaller molecules like steroid hormones. In these assays, excess biotin can cause falsely high results.[2][3]

The concentration at which biotin starts to interfere can vary significantly between different assays and manufacturers.[4][5]

Q3: What are the common sources of high biotin levels in samples?

A3: The primary source of interfering levels of biotin is the use of high-dose over-the-counter supplements, often marketed for improving hair, skin, and nail health. These supplements can contain 5 to 10 mg of biotin or even more.[6] Additionally, very high doses (up to 300 mg/day) may be prescribed for certain medical conditions, such as multiple sclerosis.[6] While normal dietary intake of biotin (around 30-70 mcg/day) does not typically cause interference, supplementation can elevate blood concentrations to levels that significantly impact assay performance.[6]

Q4: What are the clinical consequences of biotin interference?

A4: Inaccurate immunoassay results due to biotin interference can lead to misdiagnosis and inappropriate patient treatment. For example, falsely low troponin results in a patient with chest pain could lead to a missed diagnosis of a heart attack.[7] Similarly, altered thyroid hormone results can mimic conditions like Graves' disease, leading to incorrect therapeutic decisions.[8][9]

Q5: How can biotin interference be identified?

A5: Biotin interference should be suspected when laboratory results are inconsistent with the patient's clinical presentation.[10] A key indicator can be performing serial dilutions of the sample; if interference is present, the results may not show a linear response.[6] The most definitive way to identify biotin interference is to re-test the sample after a washout period (discontinuation of biotin supplements) or after treating the sample to remove biotin.[10][11]

Troubleshooting Guide

Issue: Unexpected or clinically discordant immunoassay results.

If you encounter results that do not align with the clinical picture, consider the possibility of biotin interference and follow these troubleshooting steps:

- Inquire about Supplement Use:
 - Action: Check if the subject is taking any dietary supplements, particularly those for hair, skin, and nail health, or any high-dose B-vitamin complexes. It is important to ascertain the specific dosage.[\[6\]](#)
 - Rationale: High-dose biotin supplementation is the most common cause of significant interference.
- Recommend a Washout Period:
 - Action: If clinically feasible, advise the individual to discontinue biotin supplements for a specific period before re-testing. A common recommendation is at least 48 to 72 hours.[\[12\]](#) For individuals with kidney impairment, a longer washout period may be necessary as biotin is cleared by the kidneys.
 - Rationale: Biotin has a relatively short biological half-life, and stopping supplementation allows the excess biotin to be cleared from the system, enabling an accurate measurement upon re-testing.[\[2\]](#)
- Laboratory-Based Mitigation Strategies:
 - Action: If re-testing after a washout period is not possible, or to confirm the interference, the following laboratory methods can be used:
 - Sample Pre-treatment to Remove Biotin: Treat the sample with streptavidin-coated magnetic beads to capture and remove the free biotin.[\[8\]](#)[\[11\]](#) A detailed protocol is provided below.
 - Use an Alternative Assay: If available, re-run the sample using a different analytical platform that does not utilize biotin-streptavidin technology for the specific analyte.[\[1\]](#)
 - Rationale: These methods can either remove the interfering substance or bypass the step that is susceptible to interference, allowing for a more accurate result.

Data Presentation

Table 1: Biotin Interference Thresholds for Various Immunoassays

This table summarizes the concentration of biotin that has been shown to cause significant interference in different immunoassays. Note that these values can vary by manufacturer and specific assay design.

Analyte	Assay Type	Platform/Manufacturer	Biotin Interference Threshold (ng/mL)	Effect of Interference	Reference
High-Sensitivity Troponin T	Sandwich	Roche Cobas	> 20	Falsely Low	[4] [13]
Thyroid-Stimulating Hormone (TSH)	Sandwich	Roche Cobas	> 6.25	Falsely Low	[7] [13]
Free Thyroxine (FT4)	Competitive	Roche Cobas	> 500	Falsely High	[7]
Free Triiodothyronine (FT3)	Competitive	Roche Cobas	> 100	Falsely High	[7]
Luteinizing Hormone (LH)	Sandwich	Ortho Vitros	> 12.5	Falsely Low	[7]
Follicle-Stimulating Hormone (FSH)	Sandwich	Roche Cobas	> 31.25	Falsely Low	[13]
Progesterone	Competitive	Ortho Vitros	> 12.5	Falsely High	[9]
Vitamin D	Competitive	Roche Cobas	> 31.25	Falsely High	[13]

Table 2: Effectiveness of Biotin Removal by Streptavidin-Coated Magnetic Beads

This table presents data on the effectiveness of treating samples with streptavidin-coated magnetic beads to remove biotin and correct the assay results.

Analyte	Initial Biotin Concentration (ng/mL)	Result Before Treatment	Result After Treatment	% Recovery of Accurate Result	Reference
Thyroglobulin (TG)	400 µg/L	15.2% of expected value	95.6% of expected value	~80%	[14]
Free Thyroxine (FT4)	400 µg/L	551.6% of expected value	100.3% of expected value	~82%	[14]
Donor Samples (Mean)	166	Varied based on analyte	Corrected to expected range	>90%	[7]
Spiked Samples (Mean)	357	Varied based on analyte	Corrected to expected range	>95%	[7]

Experimental Protocols

Protocol: Removal of Free Biotin from Serum/Plasma Samples using Streptavidin-Coated Magnetic Beads

This protocol describes a method to deplete biotin from patient or research samples prior to analysis in a biotin-streptavidin-based immunoassay.

Materials:

- Streptavidin-coated magnetic beads (e.g., from Thermo Fisher Scientific, NEB, or other suppliers).
- Magnetic rack/stand for microcentrifuge tubes.
- Patient/subject serum or plasma sample.
- Binding/Wash Buffer (e.g., PBS, pH 7.4).

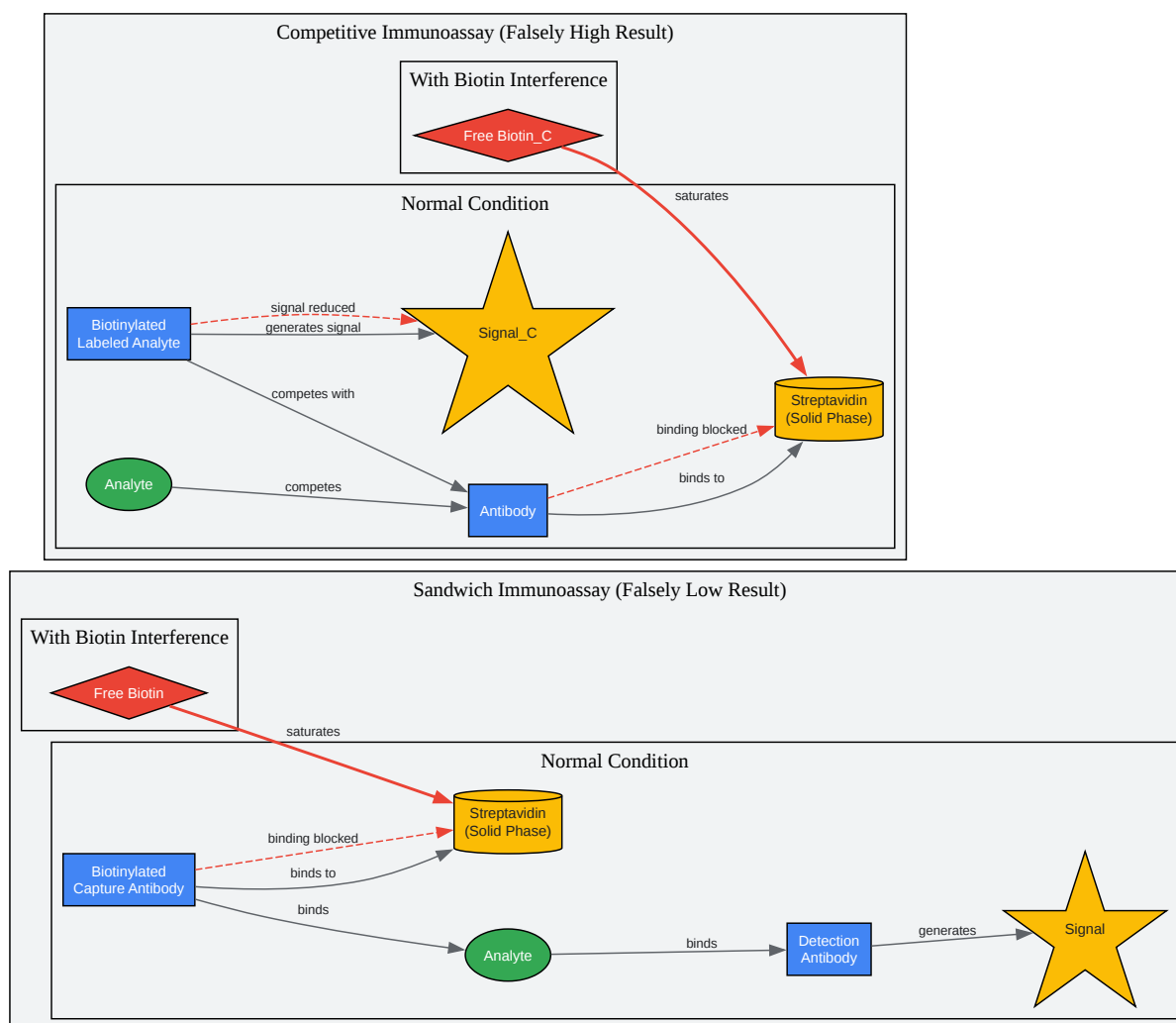
- Microcentrifuge tubes (1.5 mL).
- Pipettes and tips.
- Vortex mixer or rotator.

Procedure:

- **Bead Preparation:**
 - Thoroughly vortex the stock solution of streptavidin-coated magnetic beads to ensure a homogenous suspension.
 - Pipette the required volume of bead slurry into a clean 1.5 mL microcentrifuge tube. The amount of beads needed will depend on the binding capacity of the beads and the expected concentration of biotin in the sample. It is recommended to use an excess of beads to ensure complete biotin removal.
 - Place the tube on the magnetic rack to pellet the beads.
 - Carefully aspirate and discard the supernatant (storage buffer).
 - Remove the tube from the magnetic rack.
- **Bead Equilibration:**
 - Add 1 mL of Binding/Wash Buffer to the beads.
 - Gently vortex to resuspend the beads.
 - Place the tube back on the magnetic rack to pellet the beads.
 - Aspirate and discard the supernatant.
 - Repeat this wash step two more times for a total of three washes.
- **Biotin Depletion from Sample:**

- After the final wash, place the tube with the pelleted beads on the magnetic rack and remove all of the wash buffer.
- Add the serum or plasma sample to the tube containing the washed beads.
- Incubate the sample with the beads for a specified time (e.g., 30-60 minutes) at room temperature with gentle mixing (e.g., on a rotator or by intermittent vortexing). The optimal incubation time may need to be determined empirically.[\[6\]](#)
- After incubation, place the tube on the magnetic rack to pellet the beads.
- Collection of Biotin-Depleted Sample:
 - Carefully aspirate the supernatant (the biotin-depleted serum or plasma) and transfer it to a new, clean tube. This is the sample that will be used for the immunoassay.
 - The treated sample can now be analyzed according to the standard protocol of the immunoassay.
- Validation and Comparison:
 - For validation purposes, it is recommended to run the untreated sample in parallel with the treated sample to confirm the presence and extent of biotin interference. A significant difference in the results is indicative of biotin interference.[\[6\]](#)

Mandatory Visualization



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Caption: Mechanisms of biotin interference in immunoassays.



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Caption: Troubleshooting workflow for suspected biotin interference.

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